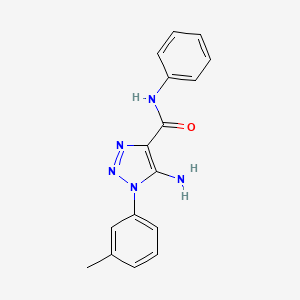![molecular formula C27H26ClN3O3S B2686574 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE CAS No. 891092-83-4](/img/structure/B2686574.png)
2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a chlorophenyl group, and a phenylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.
Formation of the Piperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting piperazine with bromobenzene under suitable conditions.
Coupling Reactions: The final compound is obtained by coupling the indole core with the chlorophenyl and phenylpiperazine moieties under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The phenylpiperazine moiety may contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- **2-{3-[(2-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
- 2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to other halogenated derivatives.
属性
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c28-24-12-6-4-8-21(24)20-35(33,34)26-18-31(25-13-7-5-11-23(25)26)19-27(32)30-16-14-29(15-17-30)22-9-2-1-3-10-22/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDOEBMMZGSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
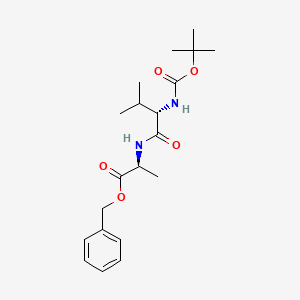
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
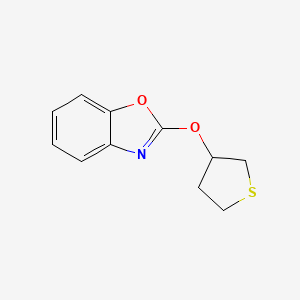

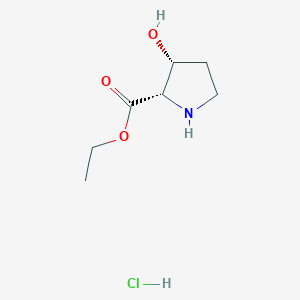
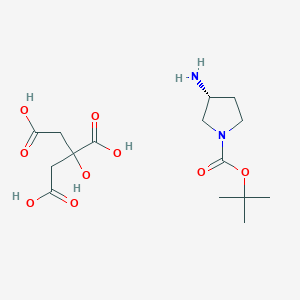
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2686511.png)
